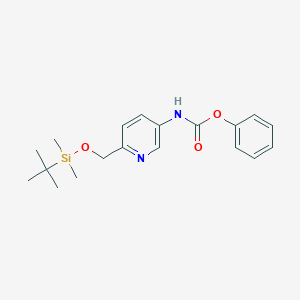![molecular formula C8H7ClN2O2 B13862923 6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one CAS No. 1417551-51-9](/img/structure/B13862923.png)
6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is a heterocyclic compound that features a pyrido-oxazine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one typically involves the chloromethylation of a pyrido-oxazine precursor. One common method involves the reaction of the precursor with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the handling of hazardous reagents and by-products, such as bis(chloromethyl) ether, requires stringent safety measures .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azido, thioether, and amino derivatives of the original compound.
Oxidation and Reduction: Products include various oxidized or reduced forms of the pyrido-oxazine core.
Applications De Recherche Scientifique
6-(Chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-(Chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is unique due to its pyrido-oxazine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
1417551-51-9 |
|---|---|
Formule moléculaire |
C8H7ClN2O2 |
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
6-(chloromethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C8H7ClN2O2/c9-3-5-1-2-6-8(10-5)11-7(12)4-13-6/h1-2H,3-4H2,(H,10,11,12) |
Clé InChI |
VIEPLCDRTGAGOO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(O1)C=CC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


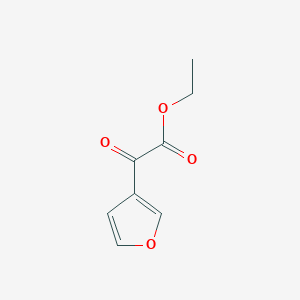
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
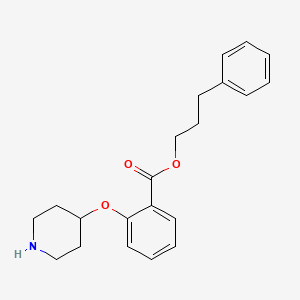

![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)

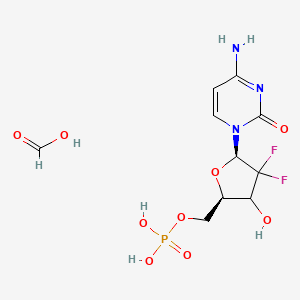

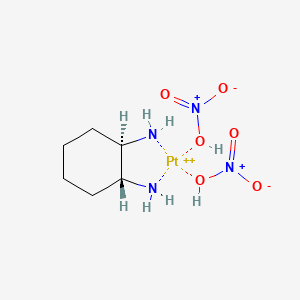
![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
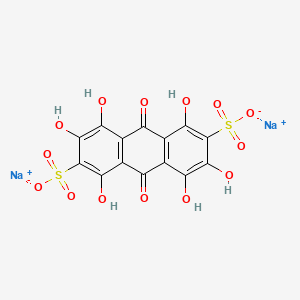
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
